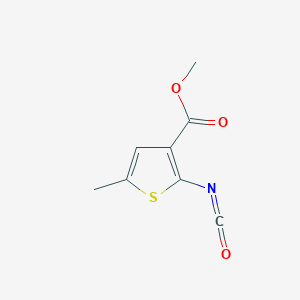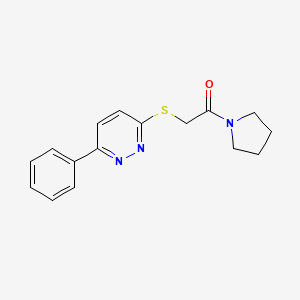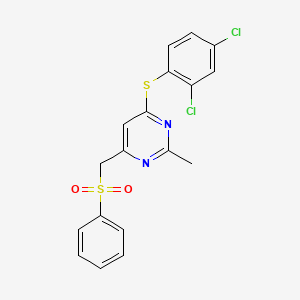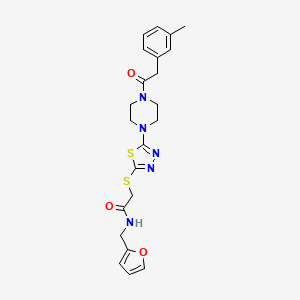amino]-1-oxo-1,2-dihydro-4-isoquinolinecarbonitrile CAS No. 303151-89-5](/img/structure/B2797415.png)
2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-1-oxo-1,2-dihydro-4-isoquinolinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyridine and isoquinoline rings, followed by the introduction of the trifluoromethyl group and the amino group. The exact synthesis would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The presence of the nitrogen atom in the pyridine and isoquinoline rings, as well as the trifluoromethyl group, would likely have a significant impact on the compound’s molecular structure. These groups are electron-withdrawing, which means they pull electron density away from the rest of the molecule, potentially affecting the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-rich nitrogen atoms in the pyridine and isoquinoline rings. These groups could potentially make the compound more reactive towards electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s stability and make it more resistant to degradation. The nitrogen atoms in the pyridine and isoquinoline rings could potentially form hydrogen bonds with other molecules, which could affect the compound’s solubility .科学的研究の応用
Synthesis of Pyridine and Fused Pyridine Derivatives
Research has explored the synthesis of pyridine derivatives, including the specific compound . These compounds have been synthesized through various reactions, demonstrating their potential in chemical synthesis and applications in material science (Al-Issa, 2012).
Antagonists and Structure-Activity Relationships
Studies have also investigated the use of these compounds as 5-HT3 antagonists, which are crucial in pharmacology for treating certain conditions. These studies involve understanding the relationship between the structure of the compounds and their biological activity, highlighting their therapeutic potential (Matsui et al., 1992).
Antimicrobial Properties
There is research focused on the antimicrobial properties of related derivatives. This includes the synthesis of various derivatives and their subsequent screening against bacterial and fungal strains, pointing to their potential in developing new antimicrobial agents (Goswami et al., 2022).
Anticancer Evaluation
Some studies have looked into the anticancer properties of similar compounds. These investigations involve the synthesis of novel compounds and their evaluation against various cancer cell lines, indicating the possibility of finding new anticancer drugs (Bondock & Gieman, 2015).
Insecticidal Applications
Research has also been conducted on the insecticidal properties of pyridine derivatives. This includes the synthesis of specific compounds and testing their efficacy against various insect species, suggesting potential use in agriculture and pest control (Bakhite et al., 2014).
将来の方向性
作用機序
Target of Action
It is known that many compounds with similar structures have been found to interact with various receptors and enzymes, influencing their function .
Mode of Action
Compounds with similar structures have been found to interact with their targets in a variety of ways, such as inhibiting enzyme activity or blocking receptor sites .
Biochemical Pathways
It is known that similar compounds can influence a variety of biochemical pathways, leading to changes in cellular function .
Pharmacokinetics
Similar compounds are known to have various absorption and distribution profiles, undergo metabolism in the body, and are excreted through various routes .
Result of Action
Similar compounds have been found to have a variety of effects at the molecular and cellular level, such as inducing or inhibiting cellular processes .
Action Environment
It is known that environmental factors such as ph, temperature, and the presence of other substances can influence the action and stability of similar compounds .
特性
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-1-oxoisoquinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N4O/c1-24(15-14(18)6-11(8-23-15)17(19,20)21)25-9-10(7-22)12-4-2-3-5-13(12)16(25)26/h2-6,8-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYOSXUDSDTMMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C=C(C3=CC=CC=C3C2=O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-1-oxo-1,2-dihydro-4-isoquinolinecarbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,6-dimethylmorpholino)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acetamide](/img/structure/B2797336.png)


![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2797341.png)

![2-[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2797344.png)


![(Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2797348.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2797350.png)

![2-(4-{2-Cyano-2-[(3-ethoxypropyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid](/img/structure/B2797354.png)